An In-depth Technical Guide to Mercaptosuccinic Acid: Chemical Properties and Structure
An In-depth Technical Guide to Mercaptosuccinic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptosuccinic acid (MSA), also known as thiomalic acid, is a dicarboxylic acid containing a thiol functional group.[1][2] This versatile molecule serves as a crucial intermediate in the synthesis of various compounds, including corrosion inhibitors, soil fumigants, and active pharmaceutical ingredients.[1][3][4][5] Its structure, featuring both carboxyl and thiol moieties, imparts unique chemical properties that are leveraged in a wide range of applications, from metal plating to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of mercaptosuccinic acid.
Chemical Structure and Isomers
Mercaptosuccinic acid is a chiral molecule and can exist as two enantiomers, (R)- and (S)-mercaptosuccinic acid, or as a racemic mixture, (±)-mercaptosuccinic acid.[6] The presence of a thiol group in place of a hydroxyl group in malic acid defines its structure.[1]
The IUPAC name for mercaptosuccinic acid is 2-sulfanylbutanedioic acid.[1][7][8][9]
Physicochemical Properties
The key physicochemical properties of mercaptosuccinic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| IUPAC Name | 2-sulfanylbutanedioic acid | [1][7][8][9] |
| Synonyms | Thiomalic acid, 2-Mercaptosuccinic acid | [1][7][8] |
| CAS Number | 70-49-5 | [1][7][8][10] |
| Chemical Formula | C₄H₆O₄S | [1][7][8][10] |
| Molecular Weight | 150.15 g/mol | [1][8][11] |
| Appearance | White to pale cream crystalline powder | [3][12] |
| Melting Point | 150-158 °C | [3][9][12] |
| Boiling Point | 241.69 °C (rough estimate) | [13] |
| pKa | 4.68 ± 0.04 (in H₂O at 20°C) | [5][13] |
| Solubility | Soluble in water (150 g/L at 20°C), alcohol, and acetone. Slightly soluble in ether. Insoluble in benzene. | [3][4][10][14][15] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of mercaptosuccinic acid are essential for its application in research and development.
Synthesis of Mercaptosuccinic Acid from Maleic Anhydride (B1165640) and Thiourea (B124793)
This method involves a two-step process: the formation of an intermediate, 2-amidinosulfanyl succinic anhydride, followed by its hydrolysis to yield mercaptosuccinic acid.
Step 1: Synthesis of 2-Amidinosulfanyl Succinic Anhydride
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In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 58.9 g of maleic anhydride and 140 g of glacial acetic acid.
-
Stir the mixture until the solid dissolves completely.
-
Under continuous agitation, add 45.6 g of thiourea to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting precipitate (filter cake) and wash it twice with glacial acetic acid and then twice with water.
-
Dry the solid to obtain the intermediate, 2-amidinosulfanyl succinic anhydride.
Step 2: Hydrolysis to 2-Mercaptosuccinic Acid
-
Prepare an alkaline solution by dissolving a suitable base (e.g., sodium hydroxide) in water. The molar ratio of the base to the 2-amidinosulfanyl succinic anhydride from Step 1 should be between 3:1 and 8:1.
-
Add the 2-amidinosulfanyl succinic anhydride to the alkaline solution.
-
Heat the mixture to reflux at 110 °C for 4 hours.
-
After cooling, filter the solution.
-
The filtrate can be further purified by extraction and crystallization to obtain mercaptosuccinic acid.
Potentiometric Titration for the Analysis of Mercaptosuccinic Acid
This method allows for the quantitative determination of mercaptosuccinic acid in a sample.
-
Sample Preparation: Accurately weigh a sample containing 100–500 µmol of mercaptosuccinic acid and dissolve it in a suitable solvent.
-
Titration Medium: Prepare an alkaline medium, for example, a solution of sodium hydroxide. The concentration of the alkaline medium can influence the reaction rate.
-
Titrant: Use a standardized solution of iodine as the titrant.
-
Titration:
-
Immerse a platinum indicator electrode and a suitable reference electrode into the sample solution.
-
Titrate the sample solution with the standardized iodine solution.
-
Record the potential (in millivolts) as a function of the volume of titrant added.
-
-
Endpoint Determination: The endpoint of the titration is determined from the point of the greatest potential change in the titration curve.
-
Calculation: The amount of mercaptosuccinic acid in the sample is calculated based on the stoichiometry of the reaction with iodine.
Visualizations
The following diagrams illustrate key processes and relationships involving mercaptosuccinic acid.
References
- 1. lookchem.com [lookchem.com]
- 2. メルカプトコハク酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US2729675A - Method of preparing mercaptosuccinic acid - Google Patents [patents.google.com]
- 4. Mercaptosuccinic acid(70-49-5) 1H NMR [m.chemicalbook.com]
- 5. diva-portal.org [diva-portal.org]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. d.docksci.com [d.docksci.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. researchgate.net [researchgate.net]
- 14. Mercaptosuccinic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
